molecular formula C19H22FN3O B2611904 2-(4-fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034322-21-7

2-(4-fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2611904
CAS No.: 2034322-21-7
M. Wt: 327.403
InChI Key: APOAHAUHZJKJAN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound that features a fluorophenyl group, a pyridinyl group, and a piperidinyl group

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl group is synthesized through a series of reactions starting from commercially available precursors.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a coupling reaction with the piperidinyl intermediate.

    Attachment of the Fluorophenyl Group: The final step involves the attachment of the fluorophenyl group to the acetamide backbone through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(4-Fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the pyridinyl group can undergo nucleophilic substitution reactions.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 2-(4-fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide include:

  • 2-(4-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide
  • 2-(4-bromophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide
  • 2-(4-methylphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide

These compounds share a similar structure but differ in the substituent on the phenyl ring. The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c20-17-3-1-15(2-4-17)13-19(24)22-14-16-7-11-23(12-8-16)18-5-9-21-10-6-18/h1-6,9-10,16H,7-8,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOAHAUHZJKJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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